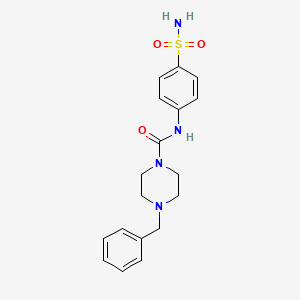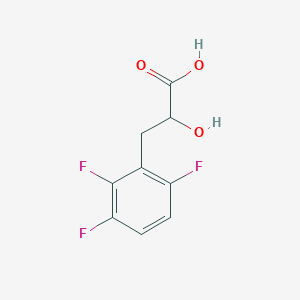
2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7F3O3 This compound is characterized by the presence of a hydroxy group, a trifluorophenyl group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3,6-trifluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis to yield the desired product. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide and an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of biocatalysis, where enzymes are employed to catalyze specific reactions, is also gaining popularity due to its efficiency and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced compounds .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and trifluorophenyl moiety play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoro-2-hydroxypropanoic acid: Similar in structure but lacks the trifluorophenyl group.
3-(2,3,6-trifluorophenyl)propanoic acid: Similar but without the hydroxy group.
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluorophenyl group.
Uniqueness
2-Hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid is unique due to the combination of its hydroxy group and trifluorophenyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H7F3O3 |
|---|---|
Molekulargewicht |
220.14 g/mol |
IUPAC-Name |
2-hydroxy-3-(2,3,6-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3O3/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7,13H,3H2,(H,14,15) |
InChI-Schlüssel |
UHYPDTKMNBFZFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)CC(C(=O)O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





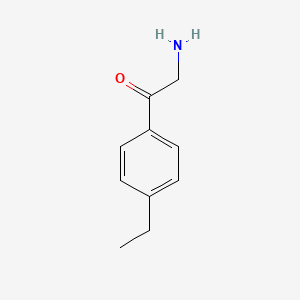
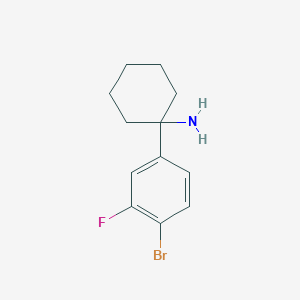

![N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13578126.png)
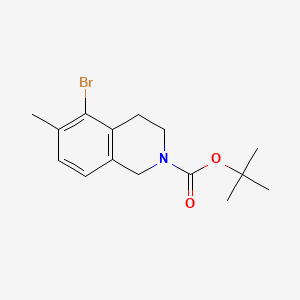
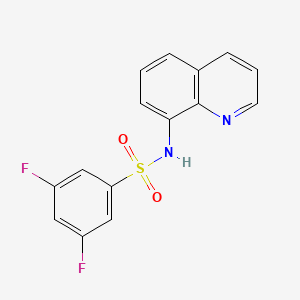
![3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B13578145.png)
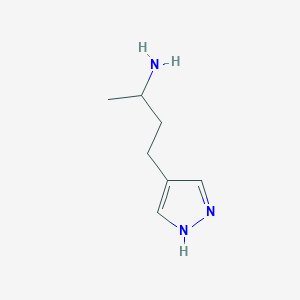
![2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13578155.png)
![sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13578165.png)
